Product packaging for Ethyl 3-oxocyclobutanecarboxylate(Cat. No.:CAS No. 87121-89-9)

Ethyl 3-oxocyclobutanecarboxylate

Cat. No.: B3021305
CAS No.: 87121-89-9
M. Wt: 142.15 g/mol
InChI Key: BXBRFSMPBOTZHJ-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Derivatives in Chemical Research

Cyclobutane derivatives are a unique class of cyclic compounds that play a crucial role in organic synthesis and medicinal chemistry. researchgate.net The cyclobutane ring's distinct, puckered three-dimensional structure provides novel opportunities for the design of complex molecules. nih.gov This structural motif is found in a number of natural products, many of which are sourced from plants and marine organisms and exhibit antimicrobial properties. nih.gov

A key characteristic of the cyclobutane ring is its significant ring strain, which makes it reactive and thus a valuable intermediate for various chemical transformations, including ring-opening and ring-expansion reactions. researchgate.net Despite being historically underutilized in drug development compared to other cyclic systems, the incorporation of cyclobutane rings into pharmacologically active compounds is a growing area of interest. nih.gov This is due to their ability to offer improved properties such as metabolic stability, conformational restriction, and reduced planarity in drug candidates. nih.govru.nl The anticancer agent carboplatin (B1684641) is a notable example of a successful drug containing a cyclobutane ring. nih.govru.nl As synthetic methodologies improve, the use of cyclobutane derivatives in the creation of bioactive molecules and materials continues to expand. nih.govontosight.ai

Overview of Ethyl 3-Oxocyclobutanecarboxylate as a Key Intermediate

This compound is a colorless to pale yellow liquid that is soluble in some polar organic solvents. cymitquimica.com Its chemical structure, which contains both a ketone functional group and an ethyl ester, makes it a highly versatile intermediate in organic synthesis. cymitquimica.com This bifunctionality allows for a wide range of chemical reactions, such as nucleophilic additions and condensation reactions. cymitquimica.com

In academic and industrial research, this compound is frequently used as a starting material or a key building block for the synthesis of more complex molecules. ontosight.ai It is particularly valuable in the preparation of various pharmaceutical compounds, including potential anti-cancer, anti-inflammatory, and antibacterial agents. chemicalbook.com For instance, the ketone group can be readily reduced to an alcohol, yielding derivatives like ethyl 3-hydroxycyclobutanecarboxylate, or it can be transformed into a difluoro group. chemicalbook.comchemicalbook.comthieme-connect.com These transformations open pathways to a diverse array of substituted cyclobutane structures for further chemical exploration.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 167-168 °C
Density ~1.096 g/cm³
CAS Number 87121-89-9

This data is compiled from multiple sources. nih.gov

Research Landscape and Emerging Trends

The research landscape for cyclobutane derivatives, including this compound, is evolving. Historically, these four-membered rings were not as commonly employed in medicinal chemistry as five- or six-membered rings. nih.gov However, with the advancement of synthetic methods, their incorporation into small-molecule drug candidates has increased. nih.gov

A significant trend is the use of cyclobutane scaffolds to create three-dimensional molecular diversity, which is highly desirable in drug discovery. nih.gov Researchers are increasingly using these structures not just as simple peripheral additions but as central frameworks for new molecules. bohrium.com Chiral fluorinated cyclobutane derivatives, for example, are gaining attention as important structural units in the design of novel drugs and bioactive compounds. bohrium.com The enantioselective synthesis of such chiral derivatives remains a challenging but active area of research. bohrium.com

Furthermore, the versatility of intermediates like this compound allows for their use in the synthesis of a wide range of compounds, from agrochemicals to advanced materials. lookchem.com The ongoing exploration of new reactions and applications for cyclobutane derivatives suggests that their importance in various fields of chemical science will continue to grow.

Table 2: Selected Reactions of this compound

Reaction Type Reagent(s) Product(s)
Reduction Sodium borohydride (B1222165) (NaBH₄), Methanol Ethyl 3-hydroxycyclobutanecarboxylate
Esterification (from acid) Triethyl orthoacetate, Toluene This compound
Deoxofluorination DAST Ethyl 3,3-difluorocyclobutanoate

This data is compiled from multiple sources. chemicalbook.comthieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B3021305 Ethyl 3-oxocyclobutanecarboxylate CAS No. 87121-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxocyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-10-7(9)5-3-6(8)4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBRFSMPBOTZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625839
Record name Ethyl 3-oxocyclobutane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87121-89-9
Record name Ethyl 3-oxocyclobutane-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60625839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxocyclobutanecarboxylate
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Synthetic Methodologies for Ethyl 3 Oxocyclobutanecarboxylate

Strategies for Cyclobutane (B1203170) Ring Formation

The construction of the cyclobutane core of ethyl 3-oxocyclobutanecarboxylate is a pivotal aspect of its synthesis. The primary approaches involve [2+2] cycloaddition reactions and intramolecular cyclization methods.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions represent one of the most efficient and widely utilized strategies for constructing cyclobutane rings. thieme-connect.comnih.gov These reactions involve the union of two two-atom components to form a four-membered ring.

The thermal [2+2] cycloaddition of ketenes with alkenes is a classical and fundamental method for the synthesis of cyclobutanones. thieme-connect.com This reaction is particularly effective with electron-rich alkenes. However, reactions involving unactivated alkenes often require high temperatures and can result in low yields and poor diastereoselectivity. nih.gov The efficiency of these cycloadditions can be influenced by the nature of the substituents on both the ketene (B1206846) and the alkene. For instance, ketenes with two carbon substituents are generally only useful with highly reactive alkenes. thieme-connect.com

To overcome the limitations of thermal cycloadditions, various metal-catalyzed methods have been developed. These catalytic systems can enhance reactivity, improve stereoselectivity, and broaden the scope of the reaction to include less reactive substrates. thieme-connect.comrsc.orgnih.govresearchgate.net

The zinc-copper couple is a well-established reagent for the in situ generation of ketenes from α-haloacyl halides, which then undergo [2+2] cycloaddition with alkenes. sciencemadness.orgnih.govchemspider.com This method is particularly useful for the synthesis of dichlorocyclobutanones from dichloroketene, which is generated from trichloroacetyl chloride. nih.govorgsyn.org The reactivity of the zinc-copper couple can be influenced by its method of preparation. orgsyn.orgdiva-portal.org While effective, byproducts such as zinc halides can sometimes lead to side reactions like the polymerization of olefins. diva-portal.org

The following table summarizes representative examples of using a zinc-copper couple in [2+2] cycloaddition reactions for the synthesis of cyclobutanone (B123998) derivatives.

ReactantsReagentsProductYieldReference
Ynamide and Trichloroacetyl chlorideZn(Cu) couple, Et₂O3-Amino-4,4-dichlorocyclobutenone88% nih.gov
Vinyltrimethylsilane and Trichloroacetyl chlorideZn(Cu) couple, Et₂O/DMEDichlorocyclobutanone derivativeNot specified chemspider.com
1-Hexyne and Trichloroacetyl chlorideZn(Cu) couple, Et₂O/DME3-Butyl-4,4-dichlorocyclobutenone76-78% orgsyn.org

Copper catalysts have emerged as powerful tools in the synthesis of cyclobutane and cyclobutene (B1205218) derivatives. rsc.orgnih.govbeilstein-journals.org Copper(I) salts, for example, can catalyze photochemical [2+2] cycloaddition reactions of olefins. acs.org Furthermore, copper-catalyzed radical cascade reactions of cyclobutanes can lead to the formation of highly functionalized cyclobutenes. rsc.orgnih.govrsc.org In some instances, copper catalysts are used in domino reactions involving cyclobutanone derivatives to construct more complex scaffolds. beilstein-journals.orgbeilstein-archives.org

The table below highlights examples of copper-catalyzed reactions for the synthesis of cyclobutane and cyclobutene derivatives.

ReactantsCatalystProductYieldReference
Arylcyclobutane and NFSICuBr1,3-Diaminocyclobutene66-90% rsc.org
Aniline and Cyclobutanone oximeCopper(II) trifluoroacetateSpirotetrahydroquinolineGood to excellent beilstein-journals.org
Metal-catalyzed [2+2] Cycloaddition Variants

Intramolecular Cyclization Approaches

Intramolecular cyclization provides an alternative and powerful strategy for the synthesis of the cyclobutane ring system. These methods often offer high levels of stereocontrol. One notable approach involves the intramolecular [2+2] cycloaddition of ketenes derived from alkynyl ethers. nih.gov Mild thermolysis of these precursors generates aldoketenes that can readily undergo cycloaddition with a tethered alkene to produce cis-fused cyclobutanones in good to excellent yields and with high diastereoselectivity. nih.gov Another route to the precursor for this compound, 3-oxocyclobutanecarboxylic acid, involves an intramolecular cyclization of a malonate derivative. google.comgoogle.com

Dieckmann Cyclization and its Adaptations

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester. gaylordchemical.comlibretexts.org This reaction is particularly effective for the formation of five and six-membered rings. libretexts.orglibretexts.org While direct Dieckmann cyclization is more commonly associated with the synthesis of larger rings like cyclopentanones and cyclohexanones, adaptations of this methodology can be applied to the synthesis of cyclobutane rings. The reaction involves the base-catalyzed intramolecular cyclization of a dicarboxylic ester. gaylordchemical.com For instance, the cyclization of diethyl adipate (B1204190) is a classic example leading to a five-membered ring. gaylordchemical.com The choice of base and solvent can significantly influence the reaction's yield and selectivity, with sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) being common choices. gaylordchemical.com

Ring-closure Reactions (e.g., from malonate and di-halides)

An alternative approach to constructing the cyclobutane ring involves the reaction of a malonate ester with a di-halide. For example, diisopropyl malonate can be reacted with 1,3-dibromo-2,2-dimethoxypropane (B40201) in the presence of a base like potassium tert-butoxide in dimethylformamide (DMF). google.com This is followed by acidic hydrolysis to yield 3-oxocyclobutanecarboxylic acid. google.comsci-hub.se Another method starts with the bromination of acetone (B3395972) to form 1,3-dibromoacetone (B16897), which then undergoes cyclization with malononitrile, followed by hydrolysis to give the target acid. google.com

Precursor Synthesis and Transformation Routes

The synthesis of this compound is often achieved through the esterification of its corresponding carboxylic acid, 3-oxocyclobutanecarboxylic acid.

Esterification of 3-Oxocyclobutanecarboxylic Acid

The direct conversion of 3-oxocyclobutanecarboxylic acid to its ethyl ester is a key transformation. This can be accomplished through several standard esterification protocols.

A common and efficient method for esterification involves a two-step process. First, the carboxylic acid is converted to its more reactive acid chloride derivative. commonorganicchemistry.com Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used for this purpose. commonorganicchemistry.comiitk.ac.in The reaction with oxalyl chloride is often preferred as it is a milder reagent. wikipedia.orggoogle.com The reaction can be catalyzed by a small amount of dimethylformamide (DMF). wikipedia.org

The resulting 3-oxocyclobutanecarbonyl chloride is then reacted with ethanol (B145695) (ethanolysis) to produce this compound. iitk.ac.in This nucleophilic acyl substitution reaction is generally high-yielding.

Table 1: Reagents for Acid Chloride Formation

Reagent Typical Conditions Notes
Oxalyl Chloride ((COCl)₂) DCM, catalytic DMF, room temperature Milder and more selective than thionyl chloride. wikipedia.org

Carbodiimide-mediated esterification, often referred to as the Steglich esterification, provides a mild method for forming esters from carboxylic acids and alcohols. nih.govorganic-chemistry.org This method is particularly advantageous for substrates that are sensitive to acidic conditions. commonorganicchemistry.comorganic-chemistry.org The reaction typically employs a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org

In this process, the carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then attacks this intermediate, facilitated by DMAP, to form the ester and a urea (B33335) byproduct. nih.govorganic-chemistry.org The use of EDC is often preferred as its urea byproduct is water-soluble, simplifying purification. researchgate.net

Table 2: Key Components in Steglich Esterification

Component Role
EDC or DCC Carbodiimide coupling agent that activates the carboxylic acid. nih.gov
DMAP Catalyst that accelerates the reaction by forming a reactive acyl-pyridinium intermediate. organic-chemistry.org

Synthesis of 3-Oxocyclobutanecarboxylic Acid Precursors

The availability of 3-oxocyclobutanecarboxylic acid is crucial for the synthesis of its ethyl ester. watson-int.com This precursor can be synthesized through various routes. One method involves the hydrolysis of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diesters under acidic conditions. guidechem.com Another approach starts from 1,3-dihydroxyacetone, which is first protected and then undergoes a Mitsunobu reaction with a malonate, followed by hydrolysis and decarboxylation. wipo.int A multi-step synthesis starting from epichlorohydrin (B41342) and benzaldehyde (B42025) has also been reported. google.com A common industrial route involves the reaction of acetone, bromine, and malononitrile. google.com

Hydrolysis and Decarboxylation of Cyclobutane-1,1-dicarboxylic Acid Derivatives

A prominent strategy for synthesizing the 3-oxocyclobutane core involves the hydrolysis and subsequent decarboxylation of appropriately substituted cyclobutane-1,1-dicarboxylic acids. This approach typically begins with the formation of a cyclobutane ring, followed by manipulation of functional groups to yield the desired keto-ester.

One effective precursor for this method is a dialkyl ester of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid. The synthesis of this intermediate can be achieved through the reaction of a malonic ester with 1,3-dibromo-2,2-dimethoxypropane. google.com The subsequent steps involve the removal of the ketal protecting group, hydrolysis of the esters, and decarboxylation to form 3-oxocyclobutanecarboxylic acid, which is then esterified to the target ethyl ester.

A common procedure involves heating a dialkyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate with an aqueous acid, such as hydrochloric acid, to facilitate both the deprotection of the ketone and the hydrolysis of the ester groups. guidechem.comgoogleapis.com For instance, heating diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate with 20% HCl at reflux for an extended period (e.g., 60 hours) leads to the formation of 3-oxocyclobutanecarboxylic acid with a reported yield of approximately 85%. googleapis.com Similarly, refluxing the diethyl ester analog with 20% hydrochloric acid for 50 hours has been shown to produce the carboxylic acid in 70% yield. guidechem.com

Following the formation of 3-oxocyclobutanecarboxylic acid, a standard Fischer esterification is employed to obtain the final product. This typically involves refluxing the carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. This esterification step has been reported to proceed with high efficiency, yielding over 85% of this compound.

A continuous flow process has also been developed for the acidic decarboxylation of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid, highlighting efforts to improve the efficiency of this transformation. digitellinc.com

Table 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid from 3,3-Dimethoxycyclobutane-1,1-dicarboxylic Acid Dialkyl Esters

Starting MaterialReagents and ConditionsProductYield (%)Reference
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate20% HCl, reflux, 60 h3-Oxocyclobutanecarboxylic acid84.78 googleapis.com
Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate20% Hydrochloric acid, reflux, 50 h3-Oxocyclobutanecarboxylic acid70 guidechem.com

An alternative route to 3-oxocyclobutanecarboxylic acid, the precursor to the target ester, commences from simple and readily available starting materials: acetone, bromine, and malononitrile. chemicalbook.comgoogle.com This multi-step synthesis offers a cost-effective approach. google.com

The synthesis begins with the bromination of acetone to produce 1,3-dibromoacetone. This is typically achieved by reacting acetone with bromine in a solvent like ethanol at room temperature. google.com

The subsequent step involves a cyclization reaction between 1,3-dibromoacetone and malononitrile. This reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) and is catalyzed by a base, with sodium iodide and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) used to enhance the reaction rate and yield. google.com This cyclization affords 3,3-dicyanocyclobutanone.

Table 2: Key Steps in the Synthesis of 3-Oxocyclobutanecarboxylic Acid from Acetone, Bromine, and Malononitrile

StepStarting MaterialsReagents and ConditionsIntermediate/ProductYield (%)Reference
BrominationAcetone, BromineEthanol, room temperature, 10-16 h1,3-Dibromoacetone- google.com
Cyclization1,3-Dibromoacetone, MalononitrileDMF, NaI, TBAB, 60-90 °C, 16-24 h3,3-Dicyanocyclobutanone68-72
Hydrolysis3,3-Dicyanocyclobutanone6M HCl, reflux, 24 h3-Oxocyclobutanecarboxylic acid92 google.com
Oxidation Reactions (e.g., ozonolysis of 3-benzylidene cyclobutyl carboxylic acid)

Oxidative cleavage of a carbon-carbon double bond presents another viable method for the synthesis of the 3-keto functionality in the cyclobutane ring. A notable example is the ozonolysis of 3-benzylidene cyclobutyl carboxylic acid. Ozonolysis is a powerful method for cleaving alkenes to produce carbonyl compounds. organic-chemistry.orglibretexts.orgiitk.ac.inmasterorganicchemistry.combyjus.com

The synthesis of the 3-benzylidene cyclobutyl carboxylic acid precursor can be achieved through a multi-step sequence. This sequence can start from 3-benzal cyclobutanol, which is converted to the corresponding tosylate, followed by cyanation and subsequent hydrolysis of the nitrile to the carboxylic acid.

The ozonolysis step involves treating 3-benzylidene cyclobutyl carboxylic acid with ozone in a suitable solvent, such as dichloromethane (B109758), at low temperatures (e.g., -50 °C to -78 °C). The reaction is typically monitored for a color change to blue, indicating the presence of excess ozone. The resulting ozonide is then worked up under reductive conditions, for example, by using dimethyl sulfide, to yield 3-oxocyclobutanecarboxylic acid. This ozonolysis step has been reported to provide the carboxylic acid in a 78% yield. The subsequent esterification with ethanol furnishes this compound.

Table 3: Ozonolysis of 3-Benzylidene Cyclobutyl Carboxylic Acid

Starting MaterialReagents and ConditionsProductYield (%)Reference
3-Benzylidene cyclobutyl carboxylic acid1. O₃, CH₂Cl₂, -50 °C2. Dimethyl sulfide3-Oxocyclobutanecarboxylic acid78
From 3-Methylene cyclobutanecarbonitrile

The synthesis of this compound can also be approached starting from 3-methylenecyclobutanecarbonitrile (B110589). google.comgoogleapis.com This starting material contains the four-membered ring and a nitrile group that can be converted to the required carboxylate.

The process involves the oxidation of the exocyclic double bond to a ketone and the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification. One method for the oxidation of the methylene (B1212753) group is through the use of osmium tetroxide in the presence of an oxidant like sodium periodate. googleapis.com This reaction, when performed on 3-methylenecyclobutanecarbonitrile, would yield 3-oxocyclobutanecarbonitrile. Subsequent acidic or basic hydrolysis of the nitrile group would provide 3-oxocyclobutanecarboxylic acid, which can then be esterified to the ethyl ester.

Alternatively, direct oxidation of 3-methylenecyclobutanecarbonitrile can be followed by esterification. For instance, treatment of 3-methylenecyclobutanecarbonitrile with osmium tetroxide and sodium periodate, followed by workup, leads to the formation of 3-oxocyclobutanecarboxylic acid. googleapis.com

Optimization of Synthetic Pathways

The efficiency of the synthetic routes to this compound can be significantly influenced by the reaction conditions and the choice of solvent. Careful optimization of these parameters is crucial for maximizing yield and purity while minimizing reaction times and by-product formation.

For the hydrolysis and decarboxylation of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid dialkyl esters, the concentration of the acid and the reaction temperature are key parameters. While higher temperatures and acid concentrations can accelerate the reaction, they may also lead to side reactions. A balance must be struck to achieve a clean and efficient conversion. The use of a continuous flow reactor has been shown to improve energy savings and efficiency for this process. digitellinc.com

In the multi-step synthesis from acetone, bromine, and malononitrile , the choice of solvent and catalyst is critical for the cyclization step. Polar aprotic solvents like DMF are effective in promoting the reaction between 1,3-dibromoacetone and malononitrile. The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction between the reactants in the two-phase system, leading to higher yields of the cyclized product. google.com

For the esterification of 3-oxocyclobutanecarboxylic acid, the Fischer esterification is a common method. To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is often used. masterorganicchemistry.com The reaction is catalyzed by a strong acid, and the removal of water, for example by azeotropic distillation with a solvent like toluene, can also increase the yield. masterorganicchemistry.com The choice of solvent can also play a role; for instance, dichloromethane is a common solvent for esterifications using coupling agents. diva-portal.org

The polarity of the solvent can have a significant impact on reaction rates and outcomes. For instance, in nucleophilic substitution reactions, polar aprotic solvents can stabilize charged intermediates and accelerate the reaction. core.ac.uk The selection of an appropriate solvent system is therefore a critical aspect of optimizing any of the synthetic pathways to this compound.

Catalyst Selection and Loading

The synthesis of this compound and its precursors involves various catalytic systems to facilitate key transformations. The choice of catalyst is crucial for reaction efficiency and selectivity.

One common method to produce the target compound is through the esterification of 3-oxocyclobutanecarboxylic acid. In this process, coupling agents are often used in conjunction with a catalyst. A specific example is the use of 4-dimethylaminopyridine (DMAP) as a catalyst alongside N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) as a coupling agent. diva-portal.org In a reported procedure, the catalyst loading for DMAP was approximately 9 mol% relative to the starting carboxylic acid. diva-portal.org

For the synthesis of the precursor, 3-oxocyclobutanecarboxylic acid, phase-transfer catalysts are employed in some routes. One method utilizes tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in the presence of sodium iodide, which acts as an activator. google.com This catalytic system facilitates the cyclization reaction, which is a key step in forming the cyclobutane ring. google.com

In reactions involving derivatives of the target compound, other types of catalysts are used. For instance, the reductive amination of the related mthis compound can be catalyzed by titanium(IV) isopropoxide (Ti(O-iPr)4). nih.gov Furthermore, advanced applications include the functionalization of the cyclobutane ring system. Palladium(II)-catalyzed C(sp³)–H activation of cyclobutanecarboxylic acid derivatives has been achieved using a chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand. acs.org In this system, the typical loading for the palladium(II) acetate (B1210297) catalyst is 10 mol%. acs.org

Table 1: Catalyst Systems in the Synthesis and Functionalization of this compound and its Precursors

Reaction TypeCompoundCatalystCo-reagent/LigandCatalyst LoadingSource
Esterification3-Oxocyclobutanecarboxylic acid4-Dimethylaminopyridine (DMAP)EDC~9 mol% diva-portal.org
CyclizationMalononitrile & 1,3-dibromoacetoneTetrabutylammonium bromide (TBAB)Sodium IodideNot Specified google.com
Reductive AminationMthis compoundTitanium(IV) isopropoxideNot ApplicableNot Specified nih.gov
C-H ActivationCyclobutanecarboxylic acid derivativePalladium(II) acetateMPAHA Ligand10 mol% acs.org

Yield Enhancement and Purity Improvement

Achieving high yield and purity is a central goal in the synthesis of this compound. This is accomplished through the optimization of reaction conditions and the application of effective purification techniques.

A primary route to the final product is the esterification of its corresponding carboxylic acid. diva-portal.org An alternative synthetic pathway involves the oxidation of ethyl 3-hydroxycyclobutanecarboxylate. google.com A specific example of this is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) to produce the ketone. google.com

Significant research has focused on optimizing the synthesis of the key precursor, 3-oxocyclobutanecarboxylic acid. One patented three-step method, starting from acetone, bromine, and malononitrile, reports a final yield of 52-68% with a high purity of 99-99.2%. google.com Another synthetic route, involving cyclocondensation and hydrolysis, resulted in a final isolated yield of 16% but also achieved a high purity of 98.1% as determined by HPLC.

Purification protocols are critical for obtaining a high-purity product. For the precursor acid, common purification strategies involve solvent extraction followed by recrystallization. google.com For example, after the reaction, the crude product can be extracted using dichloromethane or ethyl acetate. google.comgoogle.com Subsequent purification is often achieved by recrystallization from a solvent mixture, such as dichloromethane and n-heptane. google.com For the final ethyl ester, column chromatography is a cited method for purification. sci-hub.se Post-reaction workup procedures for esterification typically involve washing the organic phase with water and brine, followed by drying over an anhydrous salt like sodium sulfate, and finally concentrating the solution under reduced pressure to isolate the crude product before further purification. diva-portal.org

Table 2: Reported Yields and Purities for 3-Oxocyclobutanecarboxylic Acid

Starting MaterialsFinal YieldFinal PurityPurification MethodSource
Acetone, Bromine, Malononitrile52-68%99-99.2%Recrystallization google.com
Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane16% (isolated)98.1% (HPLC)Dichloromethane/n-heptane recrystallization

Chemical Reactivity and Transformation Studies of Ethyl 3 Oxocyclobutanecarboxylate

Reactions Involving the Carbonyl Group

The carbonyl group in ethyl 3-oxocyclobutanecarboxylate is a key site for a variety of chemical transformations, including reductions, enolate formations, and oxidations.

Reduction Reactions (e.g., to β-hydroxy esters)

The ketone functionality of this compound can be readily reduced to a hydroxyl group, yielding ethyl 3-hydroxycyclobutanecarboxylate. google.com This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The resulting β-hydroxy esters are important intermediates in the synthesis of various compounds, including prostaglandins (B1171923) and terpenes. The reduction can produce both cis and trans isomers of the product. google.comgoogle.com

For instance, treatment of this compound with a reducing agent leads to the formation of a mixture of cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate. google.com The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Table 1: Reduction of this compound

Reactant Reducing Agent Product Reference
This compound Sodium borohydride or Lithium aluminum hydride cis- and trans-Ethyl 3-hydroxycyclobutanecarboxylate

Formation of Enolates and Subsequent Reactions

The presence of α-hydrogens adjacent to the carbonyl group allows for the formation of enolates upon treatment with a suitable base. byjus.com These enolates are nucleophilic and can participate in a range of carbon-carbon bond-forming reactions. byjus.com

Enolates derived from this compound can be alkylated by reacting them with alkyl halides in an SN2 reaction. libretexts.orglibretexts.orgopenstax.org This reaction introduces an alkyl group at the α-position to the carbonyl group. libretexts.orglibretexts.org The choice of base is crucial, with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) often used to ensure complete enolate formation. byjus.comlibretexts.org The reaction is most efficient with primary and methyl halides, as secondary and tertiary halides can lead to competing elimination reactions. openstax.org

Table 2: Alkylation of this compound Enolate

Reactant Base Alkylating Agent Product Reference
This compound Lithium diisopropylamide (LDA) Alkyl halide (e.g., EtI) Ethyl 1-alkyl-2-oxocyclobutanecarboxylate caltech.edu

The enolate of this compound can also undergo condensation reactions. These reactions involve the nucleophilic attack of the enolate on an electrophilic carbonyl compound. ucsb.edulibretexts.org For example, it can participate in aldol-type additions and Claisen condensations. libretexts.org The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a notable reaction for forming cyclic β-keto esters.

In a related reaction, this compound can be condensed with other active methylene (B1212753) compounds. For instance, its reaction with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of substituted nicotinates. mdpi.com

The carbonyl group of this compound can undergo a diastereoselective Strecker reaction. researchgate.net This multicomponent reaction involves the treatment of the ketone with an amine and a cyanide source to produce an α-aminonitrile. organic-chemistry.orgmasterorganicchemistry.com The resulting α-aminonitrile can then be hydrolyzed to form a non-natural amino acid. mdpi.com The stereoselectivity of the reaction can be influenced by the choice of reagents and reaction conditions, and in some cases, can be controlled through crystallization-induced diastereoselective transformations. nih.gov This method provides access to valuable building blocks for medicinal chemistry. researchgate.net

Baeyer-Villiger Oxidation (e.g., to lactones)

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters or cyclic ketones into lactones using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org When applied to this compound, this reaction results in the insertion of an oxygen atom adjacent to the carbonyl group, yielding a lactone. wikipedia.orgorganicchemistrytutor.com Common oxidants for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). nih.govuniovi.es The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org This reaction provides a route to functionalized lactones, which are important structural motifs in many natural products and biologically active compounds. nih.govrsc.org

Table 3: Baeyer-Villiger Oxidation of this compound

Reactant Oxidant Product Reference
This compound m-Chloroperoxybenzoic acid (m-CPBA) Lactone uniovi.es

Reactions Involving the Ester Group

The ester functional group in this compound is a primary site for chemical modification, allowing for its conversion into other functional groups.

The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, 3-oxocyclobutanecarboxylic acid. This reaction is typically carried out under acidic conditions, for example, by heating with a dilute mineral acid like hydrochloric acid (HCl). libretexts.org The presence of water and an acid catalyst, such as the hydroxonium ion (H₃O⁺), facilitates the nucleophilic attack of water on the carbonyl carbon of the ester. libretexts.org

The general mechanism for acid-catalyzed ester hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) regenerate the acid catalyst and yield the final carboxylic acid product. libretexts.org While specific conditions for this compound hydrolysis are not detailed in the provided results, the synthesis of 3-oxocyclobutanecarboxylic acid from related ester compounds often involves refluxing with aqueous HCl for extended periods. google.comguidechem.comgoogle.com For instance, the hydrolysis of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester is achieved by refluxing with 20% hydrochloric acid for 50 hours. guidechem.com

Table 1: General Conditions for Hydrolysis of Cyclobutane (B1203170) Esters

Reactant Conditions Product Yield Reference
3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester 20% HCl, reflux, 50 h 3-Oxocyclobutanecarboxylic acid 70% guidechem.com
3,3-dicyano cyclobutanone (B123998) 6M HCl, reflux, 16-24 h 3-Oxocyclobutanecarboxylic acid 90-92% google.com

This table illustrates typical conditions for converting cyclobutane derivatives to 3-oxocyclobutanecarboxylic acid, the expected product from the hydrolysis of this compound.

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Under basic conditions, an alkoxide nucleophile attacks the ester's carbonyl group, leading to a tetrahedral intermediate. Elimination of the original ethoxide group then yields the new ester. masterorganicchemistry.com Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfers, and elimination of the original alcohol (ethanol). masterorganicchemistry.comtu-clausthal.de The reverse of hydrolysis, esterification, demonstrates this principle; 3-oxocyclobutanecarboxylic acid can be esterified by reacting with ethanol in the presence of a catalyst. diva-portal.orguniovi.es

Ring-Opening and Cycloaddition Reactions of the Cyclobutane Ring

The four-membered ring of this compound is characterized by significant ring strain, which is a driving force for its reactivity.

The cyclobutane ring possesses a strain energy of approximately 26.3 kcal/mol, which is comparable to that of a cyclopropane (B1198618) ring (27.5 kcal/mol). nsf.gov This inherent strain makes the molecule susceptible to ring-opening reactions, as these reactions relieve the steric and angle strain of the four-membered ring. nsf.gov The use of strain energy to drive chemical transformations is a well-established strategy in organic synthesis. nsf.gov In the case of cyclobutane derivatives, this strain can facilitate reactions that might not occur in more stable five- or six-membered ring systems. nsf.gov For example, the formation of cyclobutane rings via ring contraction from larger rings is generally thermodynamically unfavorable due to this increase in strain. thieme-connect.de The reactivity of bicyclobutanes, which are even more strained, further highlights how strain can be harnessed for complex molecule synthesis through strain-release reactions. researchgate.net

The strained nature of the cyclobutane ring also makes it a participant in cycloaddition reactions, particularly [2+2] cycloadditions and their retro-equivalents. While this compound itself can be formed via [2+2] cycloaddition, it can also act as a synthon in further cycloaddition chemistry. Research has shown that related cyclobutane structures can undergo [2+2] cycloadditions. For example, ruthenium catalysts have been used to mediate microwave-assisted [2+2] cycloadditions to create cyclobutene (B1205218) diesters in excellent yields. researchgate.net Although attempts to perform [2+2] cycloadditions with 3-methylenecyclobutanecarbonitrile (B110589) were not successful under certain conditions, the principle remains a key aspect of cyclobutane chemistry. diva-portal.org

Derivatization for Complex Molecular Architectures

This compound and its parent acid are valuable building blocks for constructing complex molecular scaffolds, particularly in medicinal chemistry. patsnap.comgoogle.comlookchem.com The difunctionalized cyclobutane motif is an emerging and important structure in the design of small-molecule drug candidates. researchgate.net

The compound can be converted into a variety of derivatives. For example, the ketone can be reduced, and the ester can be converted to an amide. These transformations allow for the introduction of diverse functional groups. researchgate.net The resulting cis-1,3-difunctionalized cyclobutanes are sought-after structures in pharmaceuticals. researchgate.net The utility of this scaffold is demonstrated by its application in the synthesis of kinase inhibitors, thrombin inhibitors, and various anti-tumor agents. patsnap.comgoogle.com The inherent reactivity of the strained ring and the versatility of the ester and ketone groups provide chemists with multiple pathways to generate molecular complexity from this relatively simple starting material. researchgate.netresearchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name
1,3-dibromo-2-propanone
2,2-dimethoxy-1,3-dibromopropane
3,3-dicyano cyclobutanone
3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester
3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester
3-methylenecyclobutanecarbonitrile
3-Oxocyclobutanecarboxylic acid
Acetic acid
Acetone (B3395972)
Alloxan monohydrate
Benzyl bromide
Boric acid
Bromine
Diisopropyl malonate
Diisopropylethyl amine
Dimethylformamide (DMF)
Ethanol
This compound
Hydrochloric acid
Malononitrile
Methyl iodide
N,N-dimethyl formamide
Oxalyl chloride
Potassium carbonate
Potassium tert-butoxide
Sodium iodide
Sodium methoxide
Tetrabutylammonium (B224687) bromide
Toluene
Trichloroacetyl chloride
Trimethyl orthoformate
Water

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, which feature two rings connected by a single common atom, are of significant interest in medicinal chemistry and materials science. This compound serves as a key building block in the multi-step synthesis of complex spirocycles like 2,6-disubstituted spiro[3.3]heptanes.

One documented route involves the construction of a spiro[3.3]heptane framework through successive cyclization reactions. In this pathway, the first cyclobutane ring is established, followed by deprotection and subsequent reactions to build the second ring. The initial preparation of this compound is achieved via the esterification of 3-oxocyclobutanecarboxylic acid. This is typically conducted by reacting the acid with ethanol in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as dichloromethane (B109758) (DCM). Current time information in Bangalore, IN.

The resulting ester is then utilized in subsequent steps to form the spirocyclic structure. The synthesis of a spiro[3.3]heptane derivative has been described where double substitution reactions are employed to form the characteristic fused ring system. Current time information in Bangalore, IN. This multi-step approach offers high turnover and yields, often without the need for extensive chromatographic purification. Current time information in Bangalore, IN.

Table 1: Representative Synthesis of this compound for Spirocycle Synthesis Current time information in Bangalore, IN.

ReactantsReagentsSolventConditionsProduct
3-Oxocyclobutanecarboxylic acid, EthanolN-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), 4-dimethylaminopyridine (DMAP)Dichloromethane (DCM)Room temperature, overnight stirringThis compound

Preparation of Bicyclo[1.1.1]pentanes

Bicyclo[1.1.1]pentanes (BCPs) are highly sought-after motifs in drug discovery, often serving as bioisosteres for para-substituted benzene (B151609) rings. While a direct conversion from this compound is not the most common route, a foundational synthesis of the BCP core starting from the parent ketone, cyclobutanone, has been established. This pathway highlights the transformation of a cyclobutane framework into the strained bicyclic system.

The first synthesis of BCP-1,3-dicarboxylic acid, a key precursor for many BCP derivatives, was developed by Applequist. nih.govacs.org This process begins with cyclobutanone, which is first converted into a substituted bicyclo[1.1.0]butane intermediate. nih.govacs.org This highly strained intermediate is then subjected to a series of further reactions to construct the final BCP structure. nih.govacs.org

A more modern and practical approach to BCP-1,3-dicarboxylic acid involves the photochemical reaction of [1.1.1]propellane with diacetyl to yield a diketone intermediate. acs.org This diketone then undergoes a haloform reaction to produce the target diacid on a large scale. nih.govacs.org Although this newer method does not start from a cyclobutanone, the original Applequist synthesis demonstrates the chemical feasibility of transforming a cyclobutanone ring into the BCP scaffold, a pathway that remains conceptually relevant for derivatives like this compound.

Table 2: Conceptual Pathway from Cyclobutanone to Bicyclo[1.1.1]pentane Core nih.govacs.org

Starting MaterialKey IntermediateKey TransformationFinal Product (Derivative)
CyclobutanoneSubstituted bicyclo[1.1.0]butaneRing contraction and functionalizationBicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Applications of Ethyl 3 Oxocyclobutanecarboxylate in Advanced Organic Synthesis

Building Block for Pharmaceutical Intermediates

The cyclobutane (B1203170) motif is a desirable feature in modern drug discovery, and Ethyl 3-oxocyclobutanecarboxylate provides a reliable entry point for incorporating this structure. The compound is frequently used as a precursor to 3-oxocyclobutanecarboxylic acid, a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). patsnap.comgoogle.com The ethyl ester group serves as a protected form of the carboxylic acid, allowing for selective reactions at the ketone functionality before being hydrolyzed in later synthetic steps.

Research and patent literature extensively document the role of the 3-oxocyclobutane core in the development of a wide array of therapeutic agents. Its rigid structure helps in orienting functional groups in a precise three-dimensional space, which can enhance binding affinity and selectivity to biological targets. lookchem.comwatson-int.com Consequently, it is a sought-after intermediate for drugs targeting various diseases. google.com

The compound is instrumental in the synthesis of dozens of APIs, including several classes of inhibitors. watson-int.com These include:

ACK1 Antibody related compounds google.comwatson-int.com

MDM2 Antagonists google.comwatson-int.com

Janus Kinase (JAK) Inhibitors google.comwatson-int.com

Cholesteryl Ester Transfer Protein (CETP) Inhibitors google.comwatson-int.com

General Kinase Inhibitors patsnap.comgoogle.com

Phosphodiesterase 10 (PDE10) Inhibitors google.comwatson-int.com

Thrombin Inhibitors patsnap.comgoogle.com

API Target/ClassRole of 3-Oxocyclobutane IntermediateReference
ACK1 Antibody / InhibitorsCore structural component for synthesis. google.comwatson-int.com
MDM2 AntagonistsKey building block for drug candidates. google.comwatson-int.com
JAK InhibitorsUsed in the synthesis of inhibitor molecules. google.comwatson-int.com
CETP InhibitorsServes as a crucial pharmaceutical intermediate. google.comwatson-int.com
Kinase InhibitorsFundamental component in the synthesis of various kinase inhibitors. patsnap.com
PDE10 InhibitorsIntermediate in the development of PDE10-targeting drugs. google.comwatson-int.com
Thrombin InhibitorsApplied in the synthesis of antithrombotic agents. patsnap.com

The unique molecular structure of the 3-oxocyclobutane moiety is leveraged in the design of drugs for oncology and autoimmune disorders. patsnap.comgoogle.com In anti-cancer drug development, the cyclobutane ring can help anchor the drug molecule to specific protein targets, thereby inhibiting the proliferation of cancer cells. watson-int.com Similarly, its application extends to the synthesis of drugs for autoimmune chronic inflammatory diseases, where modulating immune pathways is critical. google.com

This compound's role as a versatile building block is crucial for the development of new and innovative drug candidates. guidechem.com Medicinal chemists utilize this intermediate to create libraries of compounds with modified structures for structure-activity relationship (SAR) studies. By modifying the cyclobutane ring or its substituents, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound, optimizing its efficacy and selectivity. lookchem.com

GPR40, also known as Free Fatty Acid Receptor 1 (FFA1), is a therapeutic target for type 2 diabetes. The synthesis of ligands for this receptor has been shown to start from commercially available 3-oxocyclobutanecarboxylic acid, the de-esterified form of this compound. In one synthetic approach, the methyl ester of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid was prepared in three steps from 3-oxocyclobutanecarboxylic acid. This intermediate was then used to generate new GPR-40 ligands, demonstrating that the cyclobutane ring can serve as a bioisosteric replacement for other chemical moieties in the design of GPR40 agonists.

Precursor for Agrochemicals

Beyond pharmaceuticals, this compound and its parent acid are valuable intermediates in the agrochemical industry. lookchem.comguidechem.com The compound is used in the synthesis of novel pesticides and other crop protection agents. lookchem.com Incorporating the cyclobutane structure can lead to the development of more effective and potentially more environmentally benign products by influencing the molecule's stability, bioavailability, and interaction with biological targets in pests and plants. lookchem.comguidechem.com

Intermediate in Specialty Chemicals and Advanced Materials

The reactivity of this compound makes it a useful intermediate in the production of specialty chemicals and advanced materials. lookchem.com Its applications in this field include the creation of additives and coatings. lookchem.com

Furthermore, the parent compound, 3-oxocyclobutanecarboxylic acid, serves as a building block in polymer science. watson-int.com

Polymer Modifier : It can be used to modify existing polymers like polyamides or polyesters. Introducing the rigid cyclobutane structure can enhance material properties such as toughness, rigidity, and chemical resistance. watson-int.com

Functionalized Monomers : The compound acts as an intermediate for functionalized monomers, which are then used to prepare polymers with specific thermal or chemical properties. watson-int.com These have potential applications in cutting-edge areas like self-healing materials and biomimetic materials. watson-int.com

Photosensitive Polymers : The ring structure and carbonyl group allow it to be used as a precursor for photosensitive polymers. Such materials, which can undergo ring-cleavage reactions upon exposure to light or heat, are valuable in fields like lithography and microelectronics. watson-int.com

Additives, Coatings, and Polymers

The versatility of this compound's parent compound, 3-oxocyclobutanecarboxylic acid, extends to the production of specialty chemicals, including additives, coatings, and polymers. lookchem.com The unique structural features of the cyclobutane ring can be imparted to create innovative materials with distinct properties. lookchem.com For instance, the incorporation of the cyclobutane moiety can alter the physical and chemical characteristics of polymers.

In the realm of coatings, related compounds like ethyl 3-ethoxypropionate are utilized as slow-evaporating ether-ester solvents for a wide array of coating polymers. This type of solvent is valued for its ability to improve flow and leveling, and to prevent common application issues like solvent popping in baked coatings. While not a direct application of this compound, it highlights the utility of related ester compounds in the coatings industry. The development of specialized polymers and additives often relies on the unique functionalities that building blocks like this compound can provide.

Organic Light-Emitting Diode (OLED) Intermediates

This compound is also recognized as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). alfachemch.com OLED technology relies on organic compounds that can efficiently emit light when an electric current is applied. The structural and electronic properties of these organic materials are critical to the performance of the device.

The synthesis of complex organic molecules for OLEDs often requires specific building blocks to construct the desired molecular architecture. This compound, with its reactive keto and ester functionalities, provides a scaffold for the elaboration of more complex structures used in OLEDs. While the direct incorporation of the this compound moiety into the final OLED material is not always the case, its role as a precursor is significant in the multi-step synthesis of these advanced materials.

Synthesis of Conformationally Restricted Analogues

The rigid, puckered structure of the cyclobutane ring is a valuable feature in medicinal chemistry for creating conformationally restricted analogues of biologically active molecules. researchgate.net By replacing more flexible parts of a molecule, such as an ethyl linker, with a 1,3-disubstituted cyclobutane, it is possible to lock the molecule into a specific three-dimensional shape. This conformational restriction can lead to enhanced binding affinity and selectivity for a biological target.

This compound serves as a starting material for the synthesis of these conformationally restricted analogues. bohrium.com For example, derivatives such as trans-3-aminocyclobutanecarboxylic acid act as conformationally restricted analogues of the neurotransmitter γ-aminobutyric acid (GABA). The synthesis of such analogues often involves transformations of the ketone and ester groups of this compound to introduce the desired functionalities.

Fluorinated Cyclobutanes as Bioisosteres

Fluorine and fluorinated motifs are increasingly used in drug design to create bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. sci-hub.se The introduction of fluorine can modulate key properties such as metabolic stability, lipophilicity, and basicity. sci-hub.se

Fluorinated cyclobutanes, synthesized from precursors like this compound, are of particular interest as bioisosteres for various functional groups. bohrium.comrsc.org The combination of the rigid cyclobutane scaffold and the unique properties of fluorine offers a powerful strategy in medicinal chemistry. acs.org For instance, fluorinated cyclobutane derivatives can be designed as conformationally restricted analogues of important biomolecules, such as γ-amino- and γ-hydroxybutyric acids. bohrium.com The synthesis of these advanced building blocks often starts from readily available cyclobutane derivatives, which can be efficiently fluorinated. bohrium.com

Scaffold for Asymmetric Catalysis

This compound and its derivatives can also serve as scaffolds in the development of new asymmetric catalytic methods. Asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

The cyclobutane framework can be utilized in the design of chiral ligands for transition metal catalysts. acs.org For example, phosphinooxazoline (PHOX) ligands, a popular class of bidentate ligands, are widely used in asymmetric catalysis. acs.org While not directly synthesized from this compound, the principles of using rigid cyclic structures to control stereochemistry are relevant.

Furthermore, the enolates derived from β-ketoesters like this compound are key intermediates in catalytic asymmetric reactions, such as palladium-catalyzed decarboxylative allylic alkylations, to create α-quaternary stereocenters. caltech.edu These reactions are instrumental in the synthesis of complex, biologically active molecules. caltech.edu The development of such methodologies often relies on the reactivity and structural features of substrates like this compound.

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of ethyl 3-oxocyclobutanecarboxylate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. researchgate.net

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl group and the cyclobutane (B1203170) ring protons. The ethyl group typically shows a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂CH₃) due to spin-spin coupling. The protons on the cyclobutane ring appear as complex multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key resonances include those for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the cyclobutane ring.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ) in ppm (Typical) Description
¹H 1.2-1.3 (t) Ethyl -CH₃
¹H 4.1-4.2 (q) Ethyl -OCH₂-
¹H 2.8-3.5 (m) Cyclobutane ring protons
¹³C ~14 Ethyl -CH₃
¹³C ~61 Ethyl -OCH₂-
¹³C ~45 Cyclobutane CH₂ carbons
¹³C ~50 Cyclobutane CH carbon
¹³C ~172 Ester C=O
¹³C ~207 Ketone C=O

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. vscht.cz The most prominent features in the IR spectrum are the strong absorption bands corresponding to the two carbonyl groups.

The ester carbonyl (C=O) stretching vibration typically appears at a higher wavenumber (around 1730-1750 cm⁻¹) compared to the ketone carbonyl (C=O) stretch (around 1700-1720 cm⁻¹) within the strained four-membered ring. The C-O stretching vibrations of the ester group are also observable.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Ester) Stretch ~1735
C=O (Ketone) Stretch ~1715
C-O (Ester) Stretch ~1200-1300
C-H (Aliphatic) Stretch ~2850-3000

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. nih.gov In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak [M]⁺ confirms the molecular weight (142.15 g/mol ).

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the precise elemental formula (C₇H₁₀O₃). nih.gov Fragmentation patterns observed in the mass spectrum can offer further structural information. Common fragmentation pathways may involve the loss of the ethoxy group (-OCH₂CH₃) or cleavage of the cyclobutane ring.

Coupled techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed, which separate the compound from a mixture before mass analysis. nih.govnih.gov

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and any potential isomers.

Gas Chromatography (GC)

Gas chromatography (GC) is a widely used technique for analyzing the purity of volatile compounds like this compound. chemicalbook.comscbt.comderpharmachemica.com In GC, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately determined. GC is particularly useful for detecting volatile organic impurities. google.com

High-Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis and purification of this compound. nih.govresearchgate.net These methods are suitable for a wide range of compounds and offer high resolution and sensitivity.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the compound between the two phases. A detector, often a UV detector, is used to monitor the eluting compounds. HPLC can be used to assess purity with a high degree of accuracy. researchgate.netgoogle.com For instance, purity levels exceeding 98% or 99% can be verified. google.com Different column types, such as reversed-phase C18 columns, and various mobile phase compositions can be optimized for the specific analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed in organic synthesis to monitor the progress of reactions, assess the purity of a compound, and determine appropriate solvent systems for larger-scale chromatographic separations. In the context of research involving this compound, TLC is utilized to track its formation during synthesis or its conversion in subsequent reactions.

The separation on a TLC plate is based on the principle of differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel, a polar adsorbent) and the mobile phase (an eluent). The polarity of the eluent is a critical parameter. For a compound like this compound, which possesses moderate polarity due to the ester and ketone functional groups, a mixture of a non-polar solvent and a more polar solvent is typically used as the eluent.

In many research applications involving related compounds, such as Ethyl 3-oxocyclohexanecarboxylate, a common mobile phase consists of a mixture of hexane (B92381) and ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve optimal separation, with a common starting point being a 3:1 or 1:1 mixture. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key characteristic. An ideal Rf value generally lies between 0.2 and 0.8 to ensure a reliable separation and identification. The visualization of the spots on the TLC plate, as this compound is not colored, is typically achieved under UV light (254 nm) if a fluorescent indicator is incorporated into the silica gel plate, or by using a staining agent such as potassium permanganate (B83412) or iodine vapor.

Table 1: Representative TLC Parameters for Compounds Structurally Related to this compound

CompoundStationary PhaseMobile Phase (v/v)Rf Value
Ethyl 3-oxocyclohexanecarboxylateSilica GelHexane:Ethyl Acetate (3:1)Not explicitly reported, but used for reaction monitoring
General Target RangeSilica GelVaries (e.g., Hexane:Ethyl Acetate)0.2 - 0.8

Note: Specific Rf values for this compound are not consistently reported across the literature and can be highly dependent on the specific experimental conditions.

Elemental Analysis

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure organic compound. This method provides experimental verification of the compound's chemical formula by measuring the mass percentages of its constituent elements, primarily carbon (C), hydrogen (H), and in some cases, nitrogen (N) or other elements. For this compound, elemental analysis serves to confirm its molecular formula, C7H10O3.

The analysis is typically performed using a combustion method, where a sample of the compound is burned in an excess of oxygen. The resulting combustion products, carbon dioxide (CO2) and water (H2O), are collected and quantified. The masses of these products are then used to calculate the percentage of carbon and hydrogen in the original sample. The oxygen content is usually determined by difference.

The experimentally determined ("found") percentages are then compared to the theoretical ("calculated") percentages derived from the molecular formula. A close agreement between the found and calculated values, generally within a margin of ±0.4%, is considered strong evidence for the compound's identity and purity. sci-hub.se

Table 2: Elemental Analysis Data for this compound

ElementMolecular FormulaCalculated (%)Found (%)
Carbon (C)C7H10O359.14Data not available in cited literature
Hydrogen (H)C7H10O37.09Data not available in cited literature
Oxygen (O)C7H10O323.77Data not available in cited literature

Note: While specific experimental "found" values for this compound are not provided in the surveyed literature, the calculated values serve as the benchmark for its analytical confirmation.

Computational Chemistry and Mechanistic Investigations

Theoretical Studies of Reactivity and Selectivity

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the reactivity and selectivity of ethyl 3-oxocyclobutanecarboxylate. The inherent ring strain of the cyclobutane (B1203170) core significantly influences its chemical behavior, making it susceptible to various ring-opening and cycloaddition reactions.

DFT calculations have been used to investigate the electronic properties of the molecule, revealing how substituents affect its reactivity. For instance, the electron-withdrawing ketone and ester groups are suggested to increase the electron deficiency of the cyclobutane ring, thereby enhancing its instability. Conversely, theoretical calculations indicate that a methyl group can slightly alleviate this strain through hyperconjugation.

Computational models have also been applied to predict the outcomes of reactions involving this compound. For example, in reactions such as the Ni-catalyzed ring-opening/cyclization cascade of heterobicyclic alkenes with alkyl propiolates, DFT calculations of HOMO energies and NBO charges have been used to rationalize the observed reactivity and selectivity. beilstein-journals.org These studies help in understanding the factors that govern whether a reaction will proceed and which products will be favored.

Mechanistic Pathways of Complex Transformations

The complex transformations that this compound undergoes are a rich area for mechanistic investigation. Its strained four-membered ring makes it a versatile building block in organic synthesis, participating in a variety of reactions.

One area of focus has been the elucidation of reaction mechanisms through a combination of experimental work and computational analysis. For instance, mechanistic investigations combining experimental data with computational modeling have suggested that certain addition reactions to cyclobutane derivatives can proceed via either radical or ionic pathways. researchgate.net

Furthermore, the synthesis of various biologically active molecules and complex scaffolds often involves the strategic use of this compound. For example, it is a precursor in the synthesis of 3-azabicyclo[3.1.1]heptane derivatives, where the key step involves an intramolecular imide formation from a 1,3-functionalized cyclobutane derivative. researchgate.net Understanding the mechanistic details of such transformations is crucial for optimizing reaction conditions and yields.

Conformational Analysis and Strain Energy Considerations

The conformation and inherent strain energy of the cyclobutane ring in this compound are fundamental to its reactivity. The cyclobutane ring is not planar but adopts a puckered conformation to alleviate some of the torsional strain that would be present in a flat structure. This puckering, however, leads to a compromise with angle strain, as the C-C-C bond angles are forced to deviate significantly from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.com

The strain energy of cyclobutane itself is approximately 26 kcal/mol. In derivatives like this compound, this value is influenced by the substituents. The presence of electron-withdrawing groups like the ketone and ester can further destabilize the ring.

Computational methods are essential for quantifying these energetic properties. For example, calculations have shown that the introduction of a gem-dimethyl group on a cyclobutane ring can reduce the strain energy by over 8 kcal/mol, a phenomenon known as the Thorpe-Ingold effect. acs.org This highlights the significant impact that substituents have on the thermodynamics of the cyclobutane system.

Below is a data table summarizing key energetic parameters related to alkane conformations, which are relevant for understanding the steric and torsional strains present in cyclic systems like this compound.

InteractionCauseEnergy Cost (kJ/mol)Energy Cost (kcal/mol)
H ⟷ H eclipsedTorsional strain4.01.0
H ⟷ CH₃ eclipsedMostly torsional strain6.01.4
CH₃ ⟷ CH₃ eclipsedTorsional and steric strain11.02.6
CH₃ ⟷ CH₃ gaucheSteric strain3.80.9

This table is adapted from data on alkane conformational analysis and provides a general understanding of the energy costs associated with different types of steric and torsional interactions. libretexts.org

A second table provides a comparison of strain energies for several cycloalkanes, illustrating the high strain inherent in four-membered rings compared to their five- and six-membered counterparts.

CycloalkaneStrain Energy (kcal/mol)
Cyclopropane (B1198618)~27.6
Cyclobutane~26.3
Cyclopentane~6.2
Cyclohexane~0

This data highlights the significant ring strain in cyclobutane, which is a key driver of its reactivity. masterorganicchemistry.com

Future Perspectives and Research Directions

Development of More Sustainable Synthetic Routes

The pursuit of greener and more sustainable chemical processes is a major driver in modern synthetic chemistry. For ethyl 3-oxocyclobutanecarboxylate and its derivatives, this involves exploring enzymatic catalysis, leveraging renewable feedstocks, and optimizing reaction conditions to minimize waste and energy consumption.

Biocatalysis, in particular, offers a promising avenue for the environmentally benign synthesis of cyclobutane (B1203170) derivatives. mdpi.com Enzymes such as lipases and esterases have demonstrated potential in catalyzing reactions with high chemo-, regio-, and stereoselectivity under mild conditions. mdpi.comtudelft.nl For instance, the use of immobilized lipases, such as Novozym 435, has been explored for various transformations, showcasing the potential for creating robust and reusable catalytic systems. researchgate.net The application of ketoreductases for the stereoselective reduction of the ketone functionality in cyclobutanones to produce chiral alcohols is another area of active research, which could lead to more efficient routes for enantiomerically pure derivatives of this compound. researchgate.net

Furthermore, the integration of biocatalysis with flow chemistry presents an opportunity for the continuous and scalable production of these compounds. nih.govbeilstein-journals.org Flow processes can offer enhanced safety, better process control, and the ability to telescope reaction sequences, thereby reducing the need for intermediate purification steps. nih.govbeilstein-journals.org

The use of renewable starting materials is another key aspect of sustainable synthesis. Research into utilizing biomass-derived compounds, such as hydroxycinnamic acids obtained from lignin, as precursors for cyclobutane-containing dicarboxylic acids through methods like [2+2] photocycloaddition, highlights a move away from petroleum-based feedstocks. und.edu

Synthetic ApproachKey Features & AdvantagesRelevant Compounds
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact. mdpi.commdpi.comLipases, Esterases, Ketoreductases
Flow Chemistry Enhanced safety, scalability, and process control. nih.govbeilstein-journals.org-
Renewable Feedstocks Utilization of biomass-derived materials like lignin. und.eduHydroxycinnamic acids

Exploration of Novel Reactivity Patterns

The strained cyclobutane ring of this compound is a hub of chemical reactivity, offering a playground for the discovery of novel reaction pathways. Future research will likely delve deeper into understanding and exploiting this reactivity to forge complex molecular architectures.

Ring-opening reactions are a characteristic feature of cyclobutane chemistry, providing access to a variety of acyclic structures. researchgate.netmdpi.com The development of new methods for controlled ring-opening, such as nucleophilic retro-Claisen reactions of donor-acceptor cyclobutenes, can lead to the synthesis of chiral glutaric acid derivatives with high stereocontrol. nsf.gov

Photochemical reactions represent another exciting frontier. nih.govdntb.gov.uaresearchgate.net The use of light to induce transformations, such as the [2+2] cycloaddition to form the cyclobutane ring or subsequent functionalization, offers a powerful tool for constructing intricate molecular frameworks under mild conditions. mdpi.commdpi.com For example, triplet-sensitized photoreactions of cyclobutanones can lead to the formation of cyclopropanes. researchgate.net

Furthermore, the development of new catalytic systems, including organocatalysts and transition-metal catalysts, will continue to expand the repertoire of reactions available for modifying the cyclobutane core. mdpi.com This includes stereoselective functionalization at the α-position of the ketone and diastereoselective reactions that control the stereochemistry of substituents on the ring.

Expanding Applications in Medicinal Chemistry and Materials Science

The unique structural and conformational properties of the cyclobutane ring make it an attractive scaffold in the design of new drugs and materials. bohrium.comnih.gov this compound serves as a key intermediate in the synthesis of a wide array of bioactive molecules and functional materials. chemicalbook.com

In medicinal chemistry, cyclobutane-containing compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. bohrium.comopenmedicinalchemistryjournal.com The rigid cyclobutane core can act as a conformational constraint, leading to improved binding affinity and selectivity for biological targets. bohrium.com For instance, derivatives of 3-oxocyclobutanecarboxylic acid are used in the synthesis of arginase inhibitors and other therapeutic agents. mdpi.comresearchgate.net The development of novel cyclobutane-derived building blocks will undoubtedly fuel the discovery of new drug candidates with improved pharmacological profiles. researchgate.netresearchgate.net

In the realm of materials science, the incorporation of the cyclobutane motif into polymers can impart unique properties. und.edu Dicarboxylic acids derived from cyclobutanes are being explored as bio-based alternatives to petroleum-derived monomers in the production of polyesters and polyamides. und.edu The inherent strain and defined geometry of the cyclobutane ring can influence the thermal and mechanical properties of the resulting polymers.

Application AreaSignificance of the Cyclobutane MoietyExamples of Derived Molecules/Materials
Medicinal Chemistry Conformational rigidity, improved binding affinity and selectivity. bohrium.comAntimicrobial agents, Anticancer agents, Arginase inhibitors. bohrium.comopenmedicinalchemistryjournal.commdpi.com
Materials Science Unique thermal and mechanical properties in polymers. und.eduBio-based polyesters and polyamides. und.edu

Advanced Computational Modeling for Predictable Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and predicting the outcomes of chemical transformations. acs.org For a molecule with the intriguing structural features of this compound, advanced computational modeling holds immense potential for guiding synthetic efforts.

Density Functional Theory (DFT) calculations are increasingly being used to elucidate the mechanisms of reactions involving cyclobutanes, such as ring-opening and cycloaddition reactions. acs.orgudg.edu These studies can help in understanding the energetics of different reaction pathways and in predicting the stereochemical outcomes of reactions. acs.org For example, DFT studies have been employed to understand the stereoretentive formation of cyclobutanes from pyrrolidines. acs.orgudg.edu

Molecular dynamics (MD) simulations can provide insights into the conformational behavior of cyclobutane derivatives and their interactions with other molecules, such as enzymes or solvent molecules. This information is crucial for designing more efficient catalytic systems and for understanding the biological activity of cyclobutane-containing drugs.

The ultimate goal is to develop predictive models that can accurately forecast the feasibility and outcome of a proposed synthesis, thereby minimizing the need for extensive experimental screening. By combining computational predictions with experimental validation, researchers can accelerate the discovery of new synthetic routes and novel applications for this compound and its derivatives. tandfonline.com

Q & A

Q. What are the established synthetic routes for Ethyl 3-oxocyclobutanecarboxylate?

The compound is commonly synthesized via Wittig reactions using bromo(methyl)triphenylphosphorane and potassium tert-butoxide in THF. For example, this compound reacts with a ylide generated from the phosphorane reagent to form ethyl 3-methylenecyclobutanecarboxylate . Key steps include dropwise addition of reagents, stirring at 20°C for 15 hours, and purification via silica gel chromatography (10% EtOAc/PE gradient) .

Q. How is this compound typically purified after synthesis?

Post-synthesis purification often employs normal-phase column chromatography (e.g., SepaFlash® Silica columns) with gradients of ethyl acetate and petroleum ether. For reductions, sodium borohydride in methanol at 0–20°C is used, followed by extraction with ethyl acetate and brine washing . Drying over anhydrous Na₂SO₄ and solvent evaporation under reduced pressure are standard .

Q. What spectroscopic methods are used to characterize this compound?

NMR (¹H and ¹³C) and mass spectrometry (MS) are critical. The ketone carbonyl (C=O) typically appears at ~210 ppm in ¹³C NMR, while ester carbonyls resonate near 170 ppm. MS analysis (EI or ESI) confirms the molecular ion peak at m/z 142.2 (M⁺), consistent with its formula (C₇H₁₀O₃) . IR spectroscopy further validates ketone (1700–1750 cm⁻¹) and ester (1250–1300 cm⁻¹) functionalities.

Advanced Research Questions

Q. How does this compound participate in stereoselective synthesis?

The ketone group enables stereochemical control in reactions like Suzuki couplings and osmium-mediated dihydroxylation. For instance, diastereomeric mixtures (e.g., 13-7 in Scheme 13 ) are resolved via supercritical fluid chromatography (SFC), leveraging differences in chiral stationary phase interactions. Reaction conditions (e.g., temperature, catalyst) dictate selectivity between kinetic and thermodynamic products .

Q. What role does this compound play in medicinal chemistry?

It serves as a precursor for tricyclic antidiabetic compounds. In Merck’s synthesis (Scheme 13 ), the ester is reduced to an alcohol, functionalized via SN2 reactions with bromophenols, and coupled with intermediates to yield bioactive molecules. Its rigid cyclobutane ring enhances metabolic stability in drug candidates .

Q. How can the reactivity of the ketone group be exploited in multi-step syntheses?

The ketone undergoes nucleophilic additions (e.g., Grignard) and reductions (e.g., NaBH₄) to form secondary alcohols or methylene derivatives. For example, sodium borohydride in methanol at 0°C selectively reduces the ketone to a hydroxyl group without ester cleavage, enabling further functionalization (e.g., tosylation, Suzuki coupling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.